3-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine
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Overview
Description
3-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine is a complex organic compound characterized by the presence of both sulfonyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine typically involves multiple steps, starting with the preparation of the pyrrolidine ring, followed by the introduction of the sulfonyl and trifluoromethyl groups. One common method involves the reaction of pyrrolidine with methylsulfonyl chloride under basic conditions to form the methylsulfonyl derivative. This intermediate is then reacted with 4-(trifluoromethyl)phenylsulfonyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides or other reduced forms .
Scientific Research Applications
3-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl and trifluoromethyl groups can interact with enzymes and receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfonyl)-1-phenylsulfonylpyrrolidine
- 3-(Methylsulfonyl)-1-(4-fluorophenyl)sulfonylpyrrolidine
- 3-(Methylsulfonyl)-1-(4-chlorophenyl)sulfonylpyrrolidine
Uniqueness
The presence of the trifluoromethyl group in 3-(Methylsulfonyl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine imparts unique properties, such as increased lipophilicity and metabolic stability, which are not observed in its analogs. This makes it particularly valuable in medicinal chemistry and material science.
Properties
IUPAC Name |
3-methylsulfonyl-1-[4-(trifluoromethyl)phenyl]sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO4S2/c1-21(17,18)11-6-7-16(8-11)22(19,20)10-4-2-9(3-5-10)12(13,14)15/h2-5,11H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPFRAZFZWSCSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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